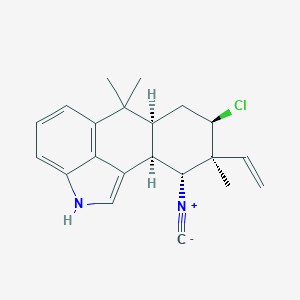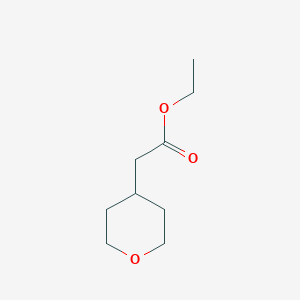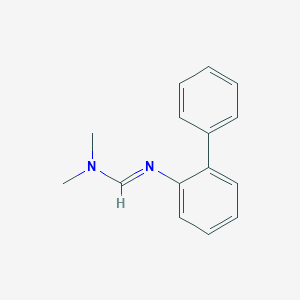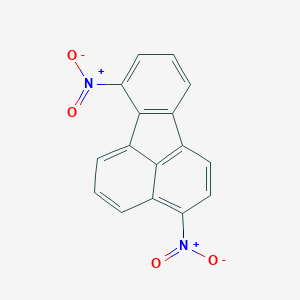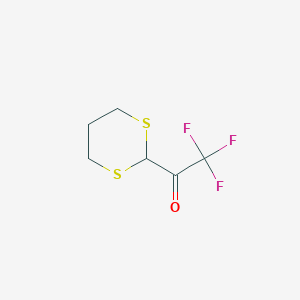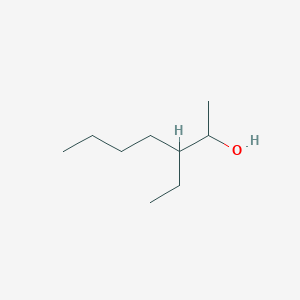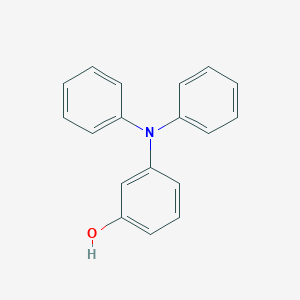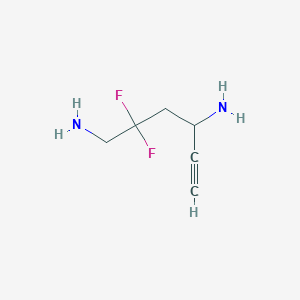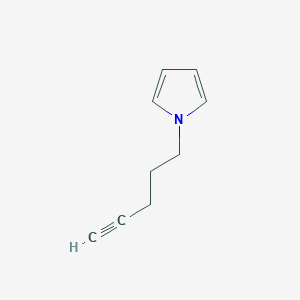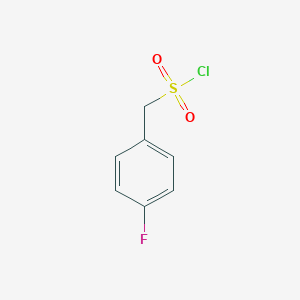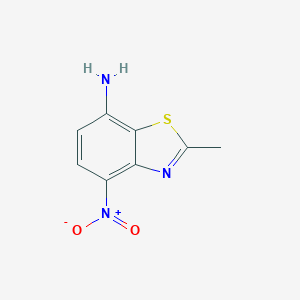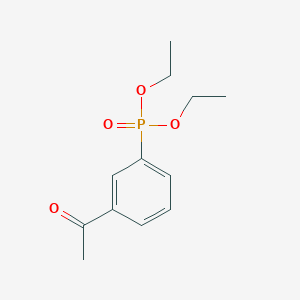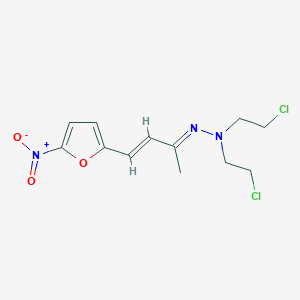![molecular formula C45H50N4O6 B010090 Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate CAS No. 107091-96-3](/img/structure/B10090.png)
Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BNT-1, and it has been shown to have a wide range of biochemical and physiological effects. In
作用机制
The mechanism of action of BNT-1 involves its ability to act as a fluorescent probe for the detection of ROS. When BNT-1 is exposed to ROS, it undergoes a chemical reaction that results in the emission of fluorescence. This allows researchers to visualize and quantify ROS in cells, providing valuable insights into the role of oxidative stress in various physiological processes.
生化和生理效应
BNT-1 has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a fluorescent probe for the detection of ROS, BNT-1 has also been shown to have antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative damage. Additionally, BNT-1 has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of BNT-1 for lab experiments is its high sensitivity and specificity for the detection of ROS. This makes it a valuable tool for studying oxidative stress in cells. Additionally, BNT-1 is relatively easy to use and can be incorporated into a wide range of experimental protocols. However, one of the limitations of BNT-1 is its potential toxicity. Like many fluorescent probes, BNT-1 can be toxic to cells at high concentrations, which can limit its use in some experimental systems.
未来方向
There are several potential future directions for research on BNT-1. One area of research involves the development of new fluorescent probes based on the structure of BNT-1. Researchers are currently exploring the use of BNT-1 derivatives for the detection of other reactive species in cells, such as reactive nitrogen species (RNS). Additionally, researchers are exploring the use of BNT-1 as a therapeutic agent for the treatment of inflammatory diseases. Finally, researchers are exploring the use of BNT-1 in combination with other fluorescent probes and imaging techniques to gain a more comprehensive understanding of oxidative stress in cells.
Conclusion:
In conclusion, BNT-1 is a valuable tool for scientific research, with potential applications in the detection of ROS and the treatment of inflammatory diseases. Its high sensitivity and specificity make it a valuable tool for studying oxidative stress in cells, and its antioxidant and anti-inflammatory properties make it a potential therapeutic agent. While there are some limitations to its use, such as potential toxicity, the future looks bright for BNT-1 and its derivatives as valuable tools for scientific research.
合成方法
The synthesis of BNT-1 involves several steps, starting with the conversion of 4-hydroxy-3-nitronaphthalene to 4-hydroxy-3-aminonaphthalene. This is followed by the reaction of 4-hydroxy-3-aminonaphthalene with 2-(tetradecyloxy)phenyl isocyanate to form the carbamate intermediate. The carbamate intermediate is then reacted with 1-(hydroxymethyl)-5-phenyl-1H-benzotriazole-4-carboxylic acid to form the final product, BNT-1.
科学研究应用
BNT-1 has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of BNT-1 as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. BNT-1 has been shown to be highly sensitive and specific for the detection of ROS, making it a valuable tool for studying oxidative stress in cells.
属性
CAS 编号 |
107091-96-3 |
|---|---|
产品名称 |
Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate |
分子式 |
C45H50N4O6 |
分子量 |
742.9 g/mol |
IUPAC 名称 |
phenyl 1-[[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxymethyl]benzotriazole-5-carboxylate |
InChI |
InChI=1S/C45H50N4O6/c1-2-3-4-5-6-7-8-9-10-11-12-20-29-53-41-26-19-18-25-38(41)46-44(51)37-31-42(35-23-16-17-24-36(35)43(37)50)54-32-49-40-28-27-33(30-39(40)47-48-49)45(52)55-34-21-14-13-15-22-34/h13-19,21-28,30-31,50H,2-12,20,29,32H2,1H3,(H,46,51) |
InChI 键 |
LYPZAWUTXWILKG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C(=C2)OCN4C5=C(C=C(C=C5)C(=O)OC6=CC=CC=C6)N=N4)O |
规范 SMILES |
CCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C(=C2)OCN4C5=C(C=C(C=C5)C(=O)OC6=CC=CC=C6)N=N4)O |
同义词 |
1-[[[4-Hydroxy-3-[[[2-(tetradecyloxy)phenyl]amino]carbonyl]-1-naphthalenyl]oxy]methyl]-1H-benzotriazole-5-carboxylic acid phenyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



